An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxycarbonylphenylboronic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxycarbonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxycarbonylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Core Physicochemical Properties
3-Fluoro-4-methoxycarbonylphenylboronic acid is a white to off-white crystalline powder.[1] Its chemical structure is characterized by a phenylboronic acid scaffold substituted with a fluorine atom and a methoxycarbonyl group. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable reagent in various chemical transformations.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| Melting Point | 184 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 505083-04-5 | [1] |
| Solubility | Soluble in organic solvents | [1] |
| pKa | Not explicitly reported |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Fluoro-4-methoxycarbonylphenylboronic acid. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR and ¹³C NMR data is commonly indicated.[2] This information is essential for confirming the structure and purity of the compound.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this specific molecule are not published. However, standardized methods for determining the solubility and pKa of arylboronic acids are well-established and can be applied to this compound.
Determination of Solubility
A general protocol for determining the solubility of an arylboronic acid in a given solvent involves the following steps:
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Sample Preparation : An excess amount of 3-Fluoro-4-methoxycarbonylphenylboronic acid is added to a known volume of the solvent of interest (e.g., water, methanol, ethanol, acetone) in a sealed vial.
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Equilibration : The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Separation : The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
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Quantification : The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.
Determination of pKa
The pKa of an arylboronic acid can be determined using potentiometric titration. A general procedure is as follows:
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Solution Preparation : A solution of 3-Fluoro-4-methoxycarbonylphenylboronic acid of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.
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Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis : The pKa is determined from the titration curve as the pH at which half of the boronic acid has been neutralized.
Key Applications and Logical Workflow
3-Fluoro-4-methoxycarbonylphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
The general workflow for a Suzuki-Miyaura coupling reaction involving 3-Fluoro-4-methoxycarbonylphenylboronic acid is depicted in the following diagram.
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
Synthesis
While this guide focuses on the physicochemical properties, it is pertinent to mention that the synthesis of 3-Fluoro-4-methoxycarbonylphenylboronic acid typically involves the reaction of a corresponding aryl halide (e.g., 4-bromo-2-fluorobenzoate) with an organolithium reagent followed by quenching with a trialkyl borate. A general synthetic approach is outlined in the diagram below.
Caption: General synthetic workflow for 3-Fluoro-4-methoxycarbonylphenylboronic acid.
This technical guide provides a consolidated source of information on the physicochemical properties of 3-Fluoro-4-methoxycarbonylphenylboronic acid, intended to support its effective use in research and development.
